

## Comparative Analysis of Antiviral Studies: Rengynic Acid Analogs and Established Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Rengynic acid |           |  |  |  |
| Cat. No.:            | B2810571      | Get Quote |  |  |  |

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral studies concerning components of the Reyanning (RYN) mixture, which includes **Rengynic acid** analogs, and established antiviral drugs, Remdesivir and Favipiravir. The absence of direct independent replication studies for **Rengynic acid** necessitates a comparative approach based on available clinical and preclinical data.

The Reyanning (RYN) mixture, a traditional Chinese medicine formulation, has been clinically evaluated for the treatment of respiratory viral infections, including those caused by SARS-CoV-2.[1][2][3][4] The mixture contains several pharmacologically active components derived from plants such as Forsythia suspensa (source of **Rengynic acid**), Lonicera japonica (honeysuckle), and Scutellaria baicalensis.[1][5] This guide synthesizes the available data on the antiviral activity of the key components of the RYN mixture and compares it with the well-documented efficacy of Remdesivir and Favipiravir against SARS-CoV-2 and influenza viruses, respectively.

## **Quantitative Data on Antiviral Efficacy**

The following tables summarize the available quantitative data from in vitro and clinical studies. It is important to note the heterogeneity in study designs, viral strains, and cell lines, which makes direct comparison challenging.

Table 1: In Vitro Antiviral Activity against Influenza Virus



| Compound/Dr<br>ug            | Virus Strain(s)                                                     | Cell Line     | Efficacy Metric<br>(EC50/IC50)                                                            | Source |
|------------------------------|---------------------------------------------------------------------|---------------|-------------------------------------------------------------------------------------------|--------|
| Favipiravir (T-<br>705)      | Seasonal<br>Influenza A, B, C;<br>Oseltamivir-<br>resistant strains | MDCK          | EC50: 0.014 -<br>0.55 μg/mL                                                               | [6][7] |
| Baicalein                    | Pandemic 2009<br>H1N1, Seasonal<br>2007 H1N1                        | Not specified | IC <sub>50</sub> = 0.018 μM<br>(for pandemic<br>H1N1)                                     | [8]    |
| Baicalin                     | Influenza<br>A/FM1/1/47<br>(H1N1)                                   | MDCK          | EC50 = 43.3<br>μg/mL                                                                      | [9]    |
| Baicalin                     | Influenza<br>A/Beijing/32/92<br>(H3N2)                              | MDCK          | EC50 = 104.9<br>μg/mL                                                                     | [9]    |
| Honeysuckle<br>Acids Extract | H1N1, H3N2,<br>H1N1-H275Y                                           | MDCK          | EC <sub>50</sub> : 3.8 μg/mL<br>(H1N1), 4.1<br>μg/mL (H3N2),<br>>20 μg/mL<br>(H1N1-H275Y) | [10]   |

Table 2: In Vitro Antiviral Activity against SARS-CoV-2



| Compound/Dr<br>ug                     | Virus Strain(s)        | Cell Line     | Efficacy Metric<br>(EC50)                       | Source   |
|---------------------------------------|------------------------|---------------|-------------------------------------------------|----------|
| Remdesivir                            | SARS-CoV-2             | Vero E6       | 0.77 μΜ                                         | [11]     |
| Remdesivir                            | SARS-CoV-2<br>Variants | Vero E6       | Inhibition of viral<br>RNA synthesis at<br>1 µM | [12][13] |
| Baicalin                              | SARS-CoV-2             | Not specified | Potent antiviral activity reported              | [14]     |
| Honeysuckle<br>(Lonicera<br>japonica) | SARS-CoV-2             | Not specified | Potential to<br>suppress viral<br>entry         | [15]     |

Table 3: Clinical Efficacy Data



| Treatment                  | Virus                 | Study Design                               | Key Findings                                                                                                                      | Source |
|----------------------------|-----------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|--------|
| Reyanning<br>(RYN) Mixture | SARS-CoV-2<br>Omicron | Retrospective                              | Shorter viral shedding time (median: 7 vs. 8 days); Shorter hospitalization duration (median: 9 vs. 10 days) compared to control. | [2]    |
| Remdesivir                 | SARS-CoV-2            | Randomized<br>Controlled Trial<br>(ACTT-1) | Reduced median time to recovery by 4 days in hospitalized patients requiring supplemental oxygen compared to placebo.             | [16]   |
| Remdesivir                 | SARS-CoV-2            | Randomized<br>Controlled Trial             | Significantly lower median duration of hospital stay (10 days) compared to the control group (16 days).                           | [17]   |
| Favipiravir                | COVID-19              | Open-Label<br>Control Study                | Shorter viral clearance median time (4 days) compared to the control group (11 days).                                             | [18]   |

## **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

## **In Vitro Antiviral Assays**

- Plaque Reduction Assay (Favipiravir, Remdesivir):
  - Madin-Darby Canine Kidney (MDCK) or Vero E6 cells are seeded in multi-well plates.
  - Cells are infected with the respective virus (influenza or SARS-CoV-2).
  - The virus is allowed to adsorb for a specific period.
  - The inoculum is removed, and cells are overlaid with a medium containing various concentrations of the antiviral agent and a substance to form a semi-solid overlay (e.g., agarose).
  - After incubation, cells are fixed and stained to visualize plaques (zones of cell death).
  - The number and size of plaques are quantified to determine the concentration of the drug that inhibits plaque formation by 50% (EC<sub>50</sub>).[19][20]
- Quantitative RT-PCR (Remdesivir):
  - Vero E6 cells are infected with SARS-CoV-2.
  - Cells are treated with different concentrations of Remdesivir.
  - After a set incubation period (e.g., 48 hours), total RNA is extracted from the cell culture supernatant or the cells.
  - The amount of viral RNA is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) targeting a specific viral gene.
  - The reduction in viral RNA levels in treated cells compared to untreated cells indicates antiviral activity.[13]

### **Clinical Studies**



- Reyanning (RYN) Mixture for SARS-CoV-2:
  - A retrospective study involving elderly patients infected with the SARS-CoV-2 Omicron variant.
  - The treatment group received the Reyanning mixture in addition to standard care.
  - The control group received standard care only.
  - Primary endpoints included viral shedding time and duration of hospitalization.
- Remdesivir for COVID-19 (ACTT-1 Trial):
  - A randomized, double-blind, placebo-controlled trial.
  - Hospitalized adult patients with COVID-19 were randomized to receive either intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a placebo.
  - The primary outcome was the time to recovery.[16]
- Favipiravir for COVID-19:
  - An open-label, controlled study.
  - Patients with confirmed COVID-19 were assigned to a treatment arm receiving Favipiravir plus interferon-alpha or a control arm receiving lopinavir/ritonavir plus interferon-alpha.
  - Outcomes included time to viral clearance and changes in chest CT scans.[18]

# Proposed Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these agents exert their antiviral effects is critical for drug development.

Reyanning Mixture and its Components:



- The antiviral mechanisms of the Reyanning mixture are likely multifaceted due to its complex composition.
- Forsythoside A, a compound from Forsythia suspensa, has been shown to reduce the influenza M1 protein, which interferes with the budding of new virus particles.[21]
- Baicalin and Baicalein from Scutellaria baicalensis are proposed to inhibit the
  neuraminidase activity of influenza viruses, which is crucial for viral release from infected
  cells.[8][9] They have also been identified as potential inhibitors of the SARS-CoV-2 3CL
  protease.[14]
- Honeysuckle (Lonicera japonica) extracts have demonstrated inhibitory effects on influenza virus neuraminidase.[10] Some studies suggest that components of honeysuckle can suppress SARS-CoV-2 entry.[15]

#### · Remdesivir:

- Remdesivir is a prodrug that is metabolized into its active form, an adenosine triphosphate (ATP) analog.
- This active form acts as a direct-acting antiviral by inhibiting the viral RNA-dependent RNA polymerase (RdRp).
- Incorporation of the Remdesivir metabolite into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.

#### Favipiravir:

- Favipiravir is also a prodrug that is converted to its active phosphoribosylated form.
- It is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).
- Its incorporation into the viral RNA strand leads to lethal mutagenesis, causing an accumulation of non-viable viral genomes.
   [22] It can also act as a chain terminator.
   [6]

# Visualizations Signaling Pathway and Mechanism Diagrams





Click to download full resolution via product page

Caption: Proposed antiviral mechanisms of action.

## **Experimental Workflow Diagrams**







Click to download full resolution via product page

Caption: Generalized experimental workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Efficacy and safety of Reyanning mixture in patients infected with SARS-CoV-2 Omicron variant: A prospective, open-label, randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A retrospective study of Reyanning mixture in elderly patients infected with SARS-CoV-2 Omicron variant [frontiersin.org]
- 3. [PDF] A retrospective study of Reyanning mixture in elderly patients infected with SARS-CoV-2 Omicron variant | Semantic Scholar [semanticscholar.org]
- 4. A retrospective study of Reyanning mixture in elderly patients infected with SARS-CoV-2 Omicron variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.unica.it [web.unica.it]
- 7. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Activity of Honeysuckle Extracts against Influenza A Virus In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral Properties of Baicalin: a Concise Review PMC [pmc.ncbi.nlm.nih.gov]
- 15. Honeysuckle (Lonicera japonica) and Huangqi (Astragalus membranaceus) Suppress SARS-CoV-2 Entry and COVID-19 Related Cytokine Storm in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral treatment for COVID-19: the evidence supporting remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 17. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]



- 18. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study -PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In VitroAntiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses | Scilit [scilit.com]
- 21. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative Analysis of Antiviral Studies: Rengynic Acid Analogs and Established Antiviral Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2810571#independent-replication-of-rengynic-acid-antiviral-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com